molecular formula C9H11NO2 B14433903 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- CAS No. 78524-77-3

3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-

Cat. No.: B14433903
CAS No.: 78524-77-3
M. Wt: 165.19 g/mol
InChI Key: SBAUMXHNOXRGAN-UHFFFAOYSA-N
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Preparation Methods

The most classical method for the synthesis of 1,4-dihydropyridines, including 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl-, is the Hantzsch reaction. This involves heating a mixture of a β-keto ester, an ammonium salt, and an aldehyde in organic solvents . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form dihydropyridine derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions . Major products formed from these reactions include various pyridine and dihydropyridine derivatives .

Scientific Research Applications

3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice . It can also act as a hydrogen source in organocatalytic reductive amination and conjugate reduction .

Comparison with Similar Compounds

3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- can be compared with other similar compounds such as:

The uniqueness of 3,5-Pyridinedicarboxaldehyde, 1,4-dihydro-1,4-dimethyl- lies in its specific structure and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.

Properties

78524-77-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1,4-dimethyl-4H-pyridine-3,5-dicarbaldehyde

InChI

InChI=1S/C9H11NO2/c1-7-8(5-11)3-10(2)4-9(7)6-12/h3-7H,1-2H3

InChI Key

SBAUMXHNOXRGAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CN(C=C1C=O)C)C=O

Origin of Product

United States

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